N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]-N-[3-(methylsulfanyl)phenyl]glycinamide
Description
N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]-N-[3-(methylsulfanyl)phenyl]glycinamide is an organic compound with a complex structure that includes sulfonyl and sulfanyl groups
Properties
IUPAC Name |
2-[ethyl-(4-methylphenyl)sulfonylamino]-N-(3-methylsulfanylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S2/c1-4-20(25(22,23)17-10-8-14(2)9-11-17)13-18(21)19-15-6-5-7-16(12-15)24-3/h5-12H,4,13H2,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNMXZUQDOAJUHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)NC1=CC(=CC=C1)SC)S(=O)(=O)C2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N2-ethyl-N~2~-[(4-methylphenyl)sulfonyl]-N-[3-(methylsulfanyl)phenyl]glycinamide typically involves multiple steps. One common method includes the reaction of N-ethylglycinamide with 4-methylbenzenesulfonyl chloride and 3-(methylsulfanyl)aniline under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]-N-[3-(methylsulfanyl)phenyl]glycinamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the sulfonyl group.
Scientific Research Applications
N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]-N-[3-(methylsulfanyl)phenyl]glycinamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition, as the sulfonyl group can mimic the transition state of certain enzymatic reactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N2-ethyl-N~2~-[(4-methylphenyl)sulfonyl]-N-[3-(methylsulfanyl)phenyl]glycinamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with the active sites of enzymes, inhibiting their activity. The sulfanyl group can also participate in redox reactions, affecting cellular processes.
Comparison with Similar Compounds
N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]-N-[3-(methylsulfanyl)phenyl]glycinamide can be compared with similar compounds such as:
N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide: Lacks the sulfanyl group, making it less versatile in redox reactions.
N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]-N-[3-(methylsulfanyl)phenyl]acetamide: Similar structure but with an acetamide group instead of glycinamide, which can affect its reactivity and applications.
This compound stands out due to its unique combination of functional groups, making it a valuable compound for various scientific and industrial applications.
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